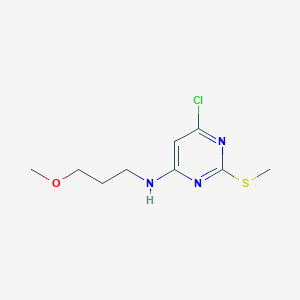

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFIIZKQYAPLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650090 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-56-3 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its inherent electronic properties and the versatility with which it can be functionalized have made it a privileged scaffold in the design of therapeutic agents. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The subject of this guide, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, combines several key structural features that make it a valuable building block for the synthesis of novel bioactive compounds. The chloro substituent at the 4-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The 2-methylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the pyrimidine ring and provide additional points for structural elaboration. The 6-(3-methoxypropylamino) side chain can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, and can also participate in key binding interactions with biological targets.

Physicochemical Properties

Precise experimental data for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is not extensively available in public literature. However, based on its chemical structure and data from commercial suppliers, the following properties are established. Further empirical characterization is recommended for any downstream applications.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine | N/A |

| CAS Number | 951884-56-3 | [1] |

| Molecular Formula | C9H14ClN3OS | [1] |

| Molecular Weight | 247.75 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from related compounds |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

Synthesis and Purification

The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can be achieved through a nucleophilic aromatic substitution reaction, a common and effective method for the functionalization of halopyrimidines. The proposed synthetic route starts from the commercially available 4,6-dichloro-2-methylthiopyrimidine.

Synthetic Pathway

The primary synthetic route involves the regioselective displacement of one of the chlorine atoms of 4,6-dichloro-2-methylthiopyrimidine with 3-methoxypropylamine. The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic effects of the other substituents. In this case, the two chlorine atoms are in electronically similar environments, and a statistical mixture of mono-substituted products might be expected. However, by carefully controlling the reaction conditions, such as temperature and stoichiometry of the amine, a high yield of the desired mono-substituted product can be achieved.

Caption: Proposed synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the amination of chloropyrimidines. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

4,6-Dichloro-2-methylthiopyrimidine

-

3-Methoxypropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous ethanol (or an alternative polar aprotic solvent like DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous ethanol. Add triethylamine (1.1 eq) to the solution.

-

Nucleophile Addition: Slowly add 3-methoxypropylamine (1.0 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected data from key analytical techniques are outlined below. Commercial suppliers indicate that NMR, HPLC, and GC data are available upon purchase, confirming the compound has been well-characterized.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:

-

A singlet for the methyl protons of the methylthio group.

-

A singlet for the aromatic proton on the pyrimidine ring.

-

Multiplets for the methylene protons of the methoxypropyl chain.

-

A singlet for the methoxy protons.

-

A broad signal for the amine proton, which may exchange with deuterium oxide.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for each unique carbon atom, including the carbons of the pyrimidine ring, the methylthio group, and the methoxypropyl chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of C9H14ClN3OS. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with the presence of M and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key absorptions include:

-

N-H stretching vibrations for the secondary amine.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-O stretching for the methoxy group.

-

C-Cl stretching.

Reactivity and Potential Applications

The chemical reactivity of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is primarily dictated by the chloro substituent and the pyrimidine ring system.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic displacement by a variety of nucleophiles, such as other amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 4,6-disubstituted-2-methylthiopyrimidine derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds and introduce aryl, heteroaryl, or alkynyl substituents.

-

Modification of the Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and potentially modulate biological activity.

The structural features of this compound make it a promising scaffold for the development of kinase inhibitors, antagonists for G-protein coupled receptors, and other therapeutic agents. The ability to readily modify the 4-position provides a straightforward avenue for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its chemical structure offers multiple points for further functionalization. While detailed public data on its physicochemical properties is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling, empowering researchers to explore its potential in the development of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine: Synthesis, Characterization, and Potential Applications

Disclaimer: Direct experimental data for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is not extensively available in the public domain. This guide is a scientifically-grounded projection based on the well-established chemistry and biological activities of structurally analogous pyrimidine derivatives. All protocols and potential applications are presented as informed hypotheses to guide research and development efforts.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] This guide focuses on a specific, lesser-explored derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. We will provide a comprehensive overview of its structure, a proposed synthetic route, and its potential as a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.

Molecular Overview and Physicochemical Properties

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a substituted pyrimidine featuring a chlorine atom at the 4-position, a 3-methoxypropylamino group at the 6-position, and a methylthio group at the 2-position. The presence of these distinct functional groups suggests a molecule with significant potential for further chemical modification and a range of interesting physicochemical properties.

Structural Diagram

Caption: Chemical structure of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Predicted Physicochemical Data

The following table outlines the predicted physicochemical properties of the target compound, extrapolated from data available for its structural analogs.

| Property | Predicted Value | Rationale / Analog Comparison |

| Molecular Formula | C₉H₁₄ClN₄OS | Based on the constituent atoms of the structure. |

| Molecular Weight | ~247.75 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar pyrimidine derivatives are typically solids at room temperature.[5] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The bulky and somewhat nonpolar side chain suggests solubility in organic solvents. |

| Reactivity | The chlorine at the C4 position is the most reactive site for nucleophilic aromatic substitution. The methylthio group can be oxidized to a sulfone to further activate the ring for substitution.[6] |

Proposed Synthesis Pathway

The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can be logically achieved through a nucleophilic aromatic substitution reaction. The starting material, 4,6-dichloro-2-methylthiopyrimidine, is a commercially available and versatile building block.[7]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine via nucleophilic substitution.

Materials:

-

4,6-dichloro-2-methylthiopyrimidine

-

3-Methoxypropylamine

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4,6-dichloro-2-methylthiopyrimidine (1.0 eq) in anhydrous THF or DMF, add 3-methoxypropylamine (1.1 eq).

-

Add a suitable base, such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Applications

While specific biological data for the title compound is not available, the pyrimidine core with amino substitutions is a well-known pharmacophore, particularly in the context of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Many 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Caption: Hypothetical inhibition of oncogenic signaling pathways.

Rationale for Kinase Inhibitor Potential

The 4-amino substituted pyrimidine motif is a common feature in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituents at the 2, 4, and 6 positions can be tailored to achieve potency and selectivity for specific kinases. The 3-methoxypropylamino side chain of the title compound could potentially interact with the solvent-exposed region of the ATP-binding site, contributing to its binding affinity.

Future Directions and Research Opportunities

The lack of extensive data on 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine presents a significant opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques.

-

Screening for Biological Activity: Evaluating the compound's activity against a panel of protein kinases to identify potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the 3-methoxypropylamino side chain and the 2-methylthio group to optimize biological activity.

-

Further Functionalization: Utilizing the reactive chlorine at the C4 position for further chemical modifications, such as Suzuki-Miyaura coupling, to generate a library of novel compounds for drug discovery.[6][8]

Conclusion

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a promising, yet underexplored, chemical entity. Based on the well-documented chemistry and pharmacology of its structural analogs, it holds considerable potential as a versatile intermediate for the synthesis of novel, biologically active compounds, particularly in the field of kinase inhibitor development. The experimental protocols and scientific rationale presented in this guide are intended to serve as a solid foundation for researchers and drug development professionals to unlock the full potential of this intriguing molecule.

References

-

Journal of the Chemical Society C: Organic, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate," [Link]

-

International Journal of Pharmaceutical Sciences and Research, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review," [Link]

-

Juniper Publishers, "Biological Activity of Pyrimidine Derivativies: A Review," [Link]

-

ACS Publications, "Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3," [Link]

-

PMC, "Significance and Biological Importance of Pyrimidine in the Microbial World," [Link]

-

World Journal of Advanced Research and Reviews, "An overview on synthesis and biological activity of pyrimidines," [Link]

-

ResearchGate, "Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents," [Link]

-

J&K Scientific, "4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5," [Link]

-

MDPI, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," [Link]

-

ResearchGate, "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...," [Link]

-

ResearchGate, "(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. wjarr.com [wjarr.com]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (CAS 951884-56-3): A Key Intermediate in Ticagrelor Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (CAS No. 951884-56-3), a critical intermediate in the synthesis of the antiplatelet agent, Ticagrelor. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. It details the compound's physicochemical properties, offers a robust synthetic protocol derived from established chemical principles, and contextualizes its application within the broader synthetic route of Ticagrelor. Furthermore, a comparative analysis with structural analogs is presented to illuminate structure-reactivity relationships, alongside essential safety and handling information.

Introduction and Strategic Importance

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core with distinct substituents, makes it a bespoke building block designed for a specific and high-value application: the synthesis of Ticagrelor. Ticagrelor is a direct-acting P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The economic and therapeutic significance of Ticagrelor places a high demand on efficient and scalable synthetic routes, making a thorough understanding of its key intermediates, such as the topic compound, paramount for process optimization and quality control.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] The specific arrangement of a reactive chlorine atom at the C4 position, a methylthio group at C2, and a tailored amino side chain at C6 gives this molecule the precise reactivity needed for its role in the multi-step synthesis of Ticagrelor.[2][3][4]

Physicochemical Properties and Structural Analysis

The molecule's structure is optimized for subsequent synthetic transformations. The electron-withdrawing nature of the pyrimidine ring, combined with the chloro and methylthio groups, dictates its reactivity profile.

| Identifier | Value |

| CAS Number | 951884-56-3[5] |

| IUPAC Name | 6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine[6] |

| Molecular Formula | C₉H₁₄ClN₃OS[5] |

| Molecular Weight | 247.74 g/mol |

| Appearance | (Expected) Off-white to pale yellow solid |

Structural Features and Reactivity:

-

C4-Chloro Group: This is the primary reactive site for the subsequent step in Ticagrelor synthesis. It is susceptible to nucleophilic aromatic substitution, which is the key transformation it undergoes.

-

C2-Methylthio Group: The methylthio (-SMe) group is relatively stable under the conditions used for displacing the C4-chloro group. In related pyrimidine chemistry, this group can be oxidized to a sulfone to further activate the ring, but that is not its primary role in this specific pathway.[1][7]

-

C6-(3-Methoxypropylamino) Group: This side chain is integral to the final structure of a related intermediate. The methoxypropyl group can influence the compound's solubility and pharmacokinetic properties in derivatives.[8]

Synthesis and Purification

The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a targeted nucleophilic aromatic substitution. The logical disconnection points to a readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.

Retrosynthetic Analysis

The most direct synthetic route involves the regioselective displacement of one of the two chlorine atoms on the precursor with 3-methoxypropylamine.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This protocol is based on established methods for the mono-substitution of dichloropyrimidines.[1][9] The key to success is controlling the stoichiometry to favor mono-substitution over di-substitution.

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 equiv)

-

3-Methoxypropylamine (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF) (10-20 volumes)

Procedure:

-

Reaction Setup: To a clean, dry, nitrogen-purged reactor, charge 4,6-dichloro-2-(methylthio)pyrimidine and the chosen solvent (e.g., Acetonitrile). Stir to dissolve at room temperature (20-25 °C).

-

Expert Insight: The use of an inert atmosphere is critical to prevent moisture from interfering with the reaction, especially if any reactive intermediates or side products are sensitive.

-

-

Base Addition: Add the non-nucleophilic base (TEA or DIPEA) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Nucleophile Addition: Slowly add 3-methoxypropylamine dropwise to the stirred solution, maintaining the temperature below 30 °C. An exotherm may be observed.

-

Causality: A controlled, slow addition is crucial. Adding the nucleophile too quickly can lead to localized high concentrations, increasing the risk of the undesired di-substituted byproduct and causing a difficult-to-control exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting dichloropyrimidine is consumed.

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Redissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

-

Purification and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

-

Self-Validation: The purity of the final product should be confirmed by HPLC (>98%) and its identity verified by ¹H NMR and Mass Spectrometry.

-

Application in the Synthesis of Ticagrelor

The title compound is not an end product but a stepping stone. Its sole purpose in this context is to serve as the pyrimidine backbone onto which the more complex chiral side chains of Ticagrelor are built.

Overall Synthetic Workflow

The synthesis of Ticagrelor involves several key stages where intermediates are built up before being combined. Our compound of interest enters the pathway to form a more complex triazolopyrimidine core.

Caption: High-level workflow for Ticagrelor synthesis.[3]

The crucial reaction involving our intermediate is the nucleophilic substitution of the C4-chloro group with another amine-containing fragment, followed by cyclization steps to form the fused triazole ring system characteristic of Ticagrelor.[3][4]

Comparative Analysis with Structural Analogs

Understanding related structures provides valuable insight into the specific design of this intermediate. The choice of substituents is not arbitrary and affects reactivity.

| Compound | Structure Difference | Known Reactivity / Properties | Reference |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxy group at C6 instead of the methoxypropylamino group. | Reacts smoothly with sodium ethoxide at 20°C. Fails to undergo chlorination at the C5 position, likely due to insufficient electron density. | [1][7][9] |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy group at C6. | A versatile scaffold for Suzuki-Miyaura coupling and nucleophilic displacement of the chloride. Also fails C5 chlorination. | [1][7] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Chloro group at C6 (Precursor). | The starting material for the above compounds. Both chlorine atoms are susceptible to nucleophilic substitution. | [9][10] |

This comparison highlights that the electron-donating nature of the alkoxy or amino groups at the C6 position is insufficient to activate the C5 position for electrophilic chlorination, a key piece of information for chemists attempting to further functionalize this scaffold.[7]

Safety, Handling, and Storage

-

Potential Hazards:

-

The precursor, 4-chloro-2-methylthiopyrimidine, is classified as GHS05 (Corrosion) with hazard statement H314 (Causes severe skin burns and eye damage).[13][14] It is prudent to assume the title compound may have similar corrosive or irritant properties.

-

As a chlorinated heterocyclic compound, it may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Heating may release toxic fumes such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).

-

-

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and incompatible materials.

-

Conclusion

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a purpose-built chemical intermediate whose value is intrinsically linked to its role in the efficient synthesis of Ticagrelor. Its structural design facilitates a key regioselective substitution reaction, demonstrating the principles of rational molecular design in process chemistry. The synthetic protocols and safety precautions outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to handle and utilize this important compound effectively and safely.

References

-

Patsnap. Synthesis method of ticagrelor intermediate - Eureka. [Link]

-

National Institutes of Health. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC. [Link]

-

ChemWhat. 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine | 951884-56-3. [Link]

- Google Patents.

-

Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

- Google Patents.

-

Arctom. CAS NO. 951884-56-3 | 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 951884-56-3. [Link]

-

Arctom. CAS 951884-56-3 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. [Link]

-

MySkinRecipes. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. [Link]

-

北京欣恒研科技有限公司. 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine - CAS:951884-56-3. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

- Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide.

-

PubChem. 8-fluoro-5-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5H-[2][5][7]triazino[5,6-b]indole. [Link]

-

PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido).... [Link]

-

PubChem. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | C6H7ClN2OS | CID 9836999. [Link]

Sources

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 2. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. chemwhat.com [chemwhat.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS 951884-56-3: 6-Chloro-N-(3-methoxypropyl)-2-(methylthi… [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arctomsci.com [arctomsci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 951884-56-3 Name: [xixisys.com]

- 13. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted biological activities of the novel compound 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine . While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document synthesizes the wealth of information available for structurally analogous 4-aminopyrimidine and 2,4-diaminopyrimidine derivatives. By examining the structure-activity relationships (SAR) of these closely related compounds, we can extrapolate and predict the likely biological profile, potential mechanisms of action, and promising therapeutic applications of the title compound. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing both a theoretical framework and practical experimental guidance.

Introduction: The 4-Aminopyrimidine Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The 4-aminopyrimidine and its derivatives, in particular, have garnered significant attention due to their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors for a wide range of protein kinases.[1][2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, incorporates several key structural features that suggest a high potential for biological activity:

-

A 4-amino linkage (specifically, a 3-methoxypropylamino group) which is a common feature in many kinase inhibitors and often plays a crucial role in forming hydrogen bonds within the ATP-binding pocket of kinases.

-

A chlorine atom at the 6-position , which can serve as a leaving group for further chemical modification or contribute to the overall electronic properties and binding affinity of the molecule.

-

A methylthio group at the 2-position , which can influence the compound's solubility, metabolic stability, and potential for additional interactions with target proteins.

Based on these structural alerts and the extensive body of research on related compounds, this guide will explore the predicted anticancer, antiviral, and kinase inhibitory activities of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Predicted Biological Activities and Mechanisms of Action

Anticancer Activity: A Strong Likelihood of Kinase Inhibition

The most probable and potent biological activity of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is predicted to be in the realm of oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Numerous studies have demonstrated that 4-aminopyrimidine derivatives are potent inhibitors of various kinase families.[3][4][5] Based on the structural features of the title compound, the following kinases are predicted as high-priority targets for investigation:

-

Cyclin-Dependent Kinases (CDKs): The 2,4-diaminopyrimidine core is a well-established scaffold for potent and selective CDK inhibitors.[2] These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. It is highly probable that 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine will exhibit inhibitory activity against CDK1, CDK2, and CDK4.[2]

-

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target for anticancer therapy. Novel 4-aminopyrimidine derivatives have been successfully designed as potent PLK4 inhibitors.[4] The structural similarities suggest that the title compound could also target this kinase.

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling and is considered an emerging immune checkpoint in cancer therapy. 2,4-diaminopyrimidine derivatives have been identified as potent HPK1 inhibitors.[5]

-

ROS1 Kinase: This receptor tyrosine kinase is a known driver in certain types of non-small cell lung cancer. Pyrimidine-based compounds have been developed as effective ROS1 inhibitors.[6]

-

Adenosine Kinase: 4-aminopyrido[2,3-d]pyrimidines, which are structurally related to the title compound, have been identified as novel non-nucleoside inhibitors of adenosine kinase.[3]

The primary anticancer mechanism of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is anticipated to be the induction of cell cycle arrest and apoptosis in cancer cells through the inhibition of key cell cycle and survival signaling kinases.

Figure 1: Predicted anticancer mechanism of action.

Antiviral Activity: A Potential Avenue for Exploration

While the primary predicted activity is anticancer, the pyrimidine scaffold is also present in many antiviral agents.[7][8] Derivatives of 2-(methylthio)pyrimidine have shown activity against a range of RNA viruses.[7]

-

RNA Viruses: Based on studies of similar compounds, potential antiviral activity could be directed against positive-strand RNA viruses like Rubella virus and Sindbis virus, or negative-strand RNA viruses such as Vesicular Stomatitis Virus.[7]

-

Herpesviruses: Some pyrrolo[2,3-d]pyrimidine derivatives have shown slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[9]

The antiviral mechanism of pyrimidine derivatives can vary. It may involve the inhibition of viral polymerases, interference with viral replication processes, or modulation of host cell factors required for viral propagation.

Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can be readily achieved through a nucleophilic aromatic substitution reaction. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.

Proposed Synthetic Protocol:

-

Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine.

-

Reagent: 3-Methoxypropylamine.

-

Solvent: A suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol.

-

Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution of one of the chlorine atoms.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Figure 2: Proposed synthetic workflow.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Proposed Biological Evaluation: A Step-by-Step Guide

To validate the predicted biological activities, a systematic experimental approach is recommended.

In Vitro Anticancer Activity Screening:

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used (e.g., breast, lung, colon, leukemia).

-

Cytotoxicity Assay (MTT/XTT): To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of cancer cells.

-

Cell Cycle Analysis: Flow cytometry to investigate the effect of the compound on cell cycle distribution (e.g., arrest at G1, S, or G2/M phase).

-

Apoptosis Assays: Annexin V/Propidium Iodide staining and caspase activity assays to confirm the induction of apoptosis.

Kinase Inhibition Assays:

-

Biochemical Kinase Assays: Utilize in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) to determine the IC50 values against a panel of purified kinases (CDKs, PLK4, etc.).[10]

-

Cell-Based Kinase Inhibition Assays: Western blotting to assess the phosphorylation status of downstream substrates of the target kinases in treated cancer cells.

In Vitro Antiviral Activity Screening:

-

Viral Strains: Select a panel of representative RNA and DNA viruses.

-

Antiviral Assays: Plaque reduction assays or yield reduction assays to determine the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Cytotoxicity Assays in Host Cells: To determine the selectivity index (SI = CC50/EC50), where CC50 is the cytotoxic concentration in the host cell line.

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature of the substituents at the C2, C4, C5, and C6 positions.

| Position | Substituent Type | Predicted Impact on Activity |

| C4-amino | Alkylamino with ether functionality | The 3-methoxypropylamino group is expected to provide a balance of hydrophilicity and lipophilicity, potentially improving cell permeability and target engagement. |

| C6-Chloro | Halogen | The chlorine atom can act as a handle for further derivatization or contribute to binding through halogen bonding. |

| C2-Methylthio | Alkylthio | The methylthio group can influence solubility and may be a site for metabolism. Oxidation to the corresponding sulfoxide or sulfone can modulate activity. |

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine strongly suggest its potential as a biologically active molecule, particularly as an anticancer agent operating through kinase inhibition. This in-depth technical guide provides a solid foundation for initiating research on this compound, from its chemical synthesis to a comprehensive biological evaluation.

Future research should focus on:

-

Synthesis and full characterization of the title compound.

-

Comprehensive in vitro screening to confirm its anticancer and antiviral activities and to identify its primary molecular targets.

-

Lead optimization studies to improve potency, selectivity, and pharmacokinetic properties through systematic modification of the pyrimidine core.

-

In vivo studies in relevant animal models to assess the therapeutic potential of promising derivatives.

The exploration of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine and its analogs holds significant promise for the discovery of novel therapeutic agents.

References

-

Synthesis and Biological Evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Adenosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Journal of Molecular Structure. [Link]

-

Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]

-

Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy. [Link]

-

2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Unsaturated and Carbocyclic Nucleoside Analogues: Synthesis, Antitumor, and Antiviral Activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis, antiproliferative activity, and molecular docking studies of 4-chlorothiocolchicine analogues. Chemical Biology & Drug Design. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705. Frontiers in Microbiology. [Link]

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

Sources

- 1. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Therapeutic Potential of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine: A Roadmap for Target Identification and Validation

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active compounds.[1] This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a novel 2,4,6-trisubstituted pyrimidine derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. Drawing upon extensive literature on structurally related compounds, we hypothesize that this molecule's primary targets are within the protein kinase family, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2] This document outlines a logical, multi-tiered experimental strategy, from initial biochemical screening to rigorous cell-based target engagement and functional assays, designed to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction: The Pyrimidine Scaffold as a Kinase Inhibitor Template

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[3][4] Its inherent ability to form hydrogen bonds and engage in various non-covalent interactions has made it a highly successful template for the design of enzyme inhibitors.[3][5] A significant body of research has demonstrated that substituted pyrimidines are particularly effective as ATP-competitive inhibitors of protein kinases.[5][6] These compounds mimic the adenine ring of ATP, allowing them to bind to the highly conserved ATP-binding pocket of kinases, thereby blocking the phosphotransfer reaction and disrupting downstream signaling pathways.[5]

The subject of this guide, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, is a 2,4,6-trisubstituted pyrimidine. This substitution pattern is a recurring feature in a multitude of potent and selective kinase inhibitors.[7][8] Based on this strong precedent, this guide will focus on a curated set of high-potential kinase targets and provide a detailed roadmap for their experimental validation.

Hypothesized Therapeutic Targets

Based on extensive analysis of pyrimidine derivatives in the scientific literature, we have identified four primary kinase targets with a high probability of being modulated by 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine.

Aurora Kinases (AURK) and Polo-Like Kinase 1 (PLK1)

-

Rationale: Aurora and Polo-like kinases are critical regulators of mitosis.[3][4][9][10] Their overexpression is common in many cancers, making them attractive therapeutic targets. A substantial number of pyrimidine-based inhibitors have been developed against AURK and PLK1, with some advancing to clinical trials.[3][9] The 2,4-diaminopyrimidine and related scaffolds are known to form key hydrogen bonds within the hinge region of these kinases.[3]

-

Signaling Pathway Overview:

Caption: Simplified signaling pathway of Aurora and Polo-like kinases in cell cycle progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / KDR)

-

Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[11][12] Inhibiting VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Numerous pyrimidine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[8][13][14] The pyrimidine core effectively occupies the adenine-binding region of the VEGFR-2 kinase domain.[8]

-

Signaling Pathway Overview:

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

Rearranged during Transfection (RET) Kinase

-

Rationale: Aberrant activation of the RET receptor tyrosine kinase through mutations or fusions is a known driver of several cancers, including thyroid and non-small cell lung cancer.[7][15][16] N-trisubstituted pyrimidines have recently emerged as a potent class of inhibitors for both wild-type and gatekeeper mutant forms of RET.[7][17][18]

-

Signaling Pathway Overview:

Caption: Overview of the RET kinase signaling pathway.

Experimental Validation Workflow

A phased approach is essential for the systematic evaluation of our hypothesized targets. This workflow ensures a logical progression from broad, high-throughput screening to detailed mechanistic and cellular studies.

Caption: A three-phase workflow for kinase target validation.

Detailed Experimental Protocols

Phase 1: Initial Screening & Potency

4.1. Biochemical Kinase Assays (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the recombinant purified kinases (AURKA, AURKB, PLK1, VEGFR-2, RET).

-

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its robustness and high-throughput compatibility.[19][20]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in 100% DMSO.

-

Create a serial dilution series of the compound in assay buffer (e.g., 11 points, 1:3 dilution, starting from 100 µM).

-

Prepare a solution of recombinant kinase, a suitable biotinylated substrate peptide, and ATP at 2x the final desired concentration in kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase.

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of the compound dilutions to the assay wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

-

Initiate the kinase reaction by adding 5 µL of the 2x kinase/substrate/ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes (optimize for each kinase).

-

Detection:

-

Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Add 10 µL of the detection solution to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor/Donor).

-

Normalize the data to the positive and negative controls.

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Phase 2: Cellular Target Engagement & Function

4.2. NanoBRET™ Target Engagement Assay

-

Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment and to determine its cellular affinity.[21][22][23]

-

Methodology: The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[22][23]

-

Step-by-Step Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

-

Assay Plate Setup (384-well, white):

-

Add the serially diluted test compound to the wells.

-

Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

-

Add the transfected cell suspension to each well.

-

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Detection:

-

Add the Nano-Glo® substrate/inhibitor solution to all wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission simultaneously.

-

-

Data Analysis:

-

Calculate the raw BRET ratio (Acceptor/Donor).

-

Convert the raw BRET ratio to milliBRET units (mBU).

-

Plot the mBU versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC50.

-

-

4.3. Cellular Phosphorylation Assays

-

Objective: To assess the functional consequence of target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.[22][24]

-

Methodology: Western blotting or a quantitative ELISA can be used to measure the levels of a specific phospho-substrate in cell lysates after treatment with the compound.

-

Step-by-Step Protocol (Western Blot):

-

Cell Treatment:

-

Plate a relevant cancer cell line known to have active signaling through the target pathway (e.g., a cell line with amplified AURKA or a RET-fusion).

-

Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 for AURKB, phospho-STAT3 for RET).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot.

-

Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.

-

-

Phase 3: Selectivity & Mechanism of Action

4.4. Kinome-Wide Selectivity Profiling

-

Objective: To assess the selectivity of the compound by screening it against a large panel of human kinases.

-

Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan®). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.[25] The results are reported as percent inhibition. Strong off-target hits can then be followed up with full IC50 determinations.

4.5. Mechanism of Action (MoA) Studies

-

Objective: To determine if the compound inhibits the kinase in an ATP-competitive manner.

-

Methodology: Perform the biochemical kinase assay (as in section 4.1) with varying concentrations of both the inhibitor and ATP.

-

Step-by-Step Protocol:

-

Set up the TR-FRET kinase assay as described previously.

-

Create a matrix of assay conditions where each concentration of the inhibitor is tested against a range of ATP concentrations (e.g., from 0.25x Km to 10x Km).

-

Determine the IC50 of the inhibitor at each ATP concentration.

-

Data Analysis: If the compound is ATP-competitive, the measured IC50 value will increase as the concentration of ATP increases. This can be visualized using a Schild plot or by observing the rightward shift in the dose-response curves.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro and Cellular Potency

| Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement (NanoBRET™ IC50, nM) | Cellular Functional IC50 (p-Substrate, nM) |

| Aurora A | TBD | TBD | TBD |

| Aurora B | TBD | TBD | TBD |

| PLK1 | TBD | TBD | TBD |

| VEGFR-2 | TBD | TBD | TBD |

| RET | TBD | TBD | TBD |

| TBD: To Be Determined |

A potent and selective inhibitor will ideally show:

-

Low nanomolar biochemical IC50 values for the intended targets.

-

A strong correlation between biochemical IC50 and cellular target engagement/functional IC50 values.

-

Minimal activity against other kinases in the selectivity profile.

Conclusion

The compound 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine possesses a chemical scaffold that is strongly associated with kinase inhibition. The systematic approach detailed in this guide, progressing from broad biochemical screening to specific cellular and mechanistic studies, provides a robust framework for identifying its therapeutic targets. The successful execution of these experiments will not only elucidate the compound's mechanism of action but also pave the way for its further development as a potential therapeutic agent for diseases driven by aberrant kinase activity.

References

-

Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed, 34500603. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7567. [Link]

-

Wang, Y., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 65(2), 1536-1551. [Link]

-

Li, J., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(15), 1315-1329. [Link]

-

Nekkanti, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(22), 115764. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Open University Chemistry Institute. [Link]

-

Nekkanti, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central, PMC7665790. [Link]

-

Li, X., et al. (2021). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

-

Wang, Y., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. PubMed Central, PMC8807185. [Link]

-

Wang, Y., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. ACS Publications. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Massachusetts Biotechnology Council. (2023). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio. [Link]

-

Ghaffari, S., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 488-500. [Link]

-

Kumar, D., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

-

Patel, S. B., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Eurofins Discovery. [Link]

-

Vieth, M., et al. (2005). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 48(22), 7010-7022. [Link]

-

Li, Y., et al. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 28(21), 7378. [Link]

-

Doucet, M., et al. (2013). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 4, 114. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

-

Hampton, E. N., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 13(4), 935-951. [Link]

-

De, A., & Gambhir, S. S. (2009). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (26), 1165. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1139. [Link]

-

Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

-

Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 619-624. [Link]

-

Robers, M. B., et al. (2023). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1139. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Patel, S. B., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]

-

Jones, C. D., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1136-1143. [Link]

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]

-

Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]